

# commercial availability of 3-(Trifluoromethyl)quinoline

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## Compound of Interest

Compound Name: 3-(Trifluoromethyl)quinoline

Cat. No.: B1314843

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An In-depth Technical Guide to **3-(Trifluoromethyl)quinoline**: Commercial Availability, Synthesis, and Applications

## Abstract

This technical guide provides a comprehensive overview of **3-(Trifluoromethyl)quinoline** (CAS No. 25199-76-2), a critical fluorinated heterocyclic building block for scientific research and development. The presence of the trifluoromethyl group on the quinoline scaffold imparts unique electronic properties that enhance metabolic stability, lipophilicity, and biological target affinity, making it a molecule of significant interest.<sup>[1]</sup> This document serves as a resource for researchers, chemists, and drug development professionals, detailing its commercial availability, robust synthesis methodologies, detailed characterization data, key applications, and essential safety protocols.

## Introduction to 3-(Trifluoromethyl)quinoline

Quinoline and its derivatives are foundational scaffolds in medicinal chemistry and materials science, appearing in a wide array of pharmaceuticals and functional materials.<sup>[2][3]</sup> The strategic incorporation of a trifluoromethyl (CF<sub>3</sub>) group, particularly at the 3-position, profoundly influences the molecule's physicochemical properties.<sup>[4]</sup> This modification can lead to enhanced biological activity and improved pharmacokinetic profiles, making **3-(Trifluoromethyl)quinoline** a valuable precursor for novel therapeutic agents and advanced materials.<sup>[5][6]</sup>

## Chemical Identity and Properties

The core structure consists of a quinoline ring system—a fusion of a benzene and a pyridine ring—with a  $\text{CF}_3$  group at the C-3 position.[\[5\]](#)

Property	Value	Source(s)
CAS Number	25199-76-2	<a href="#">[7]</a> <a href="#">[8]</a>
Molecular Formula	$\text{C}_{10}\text{H}_6\text{F}_3\text{N}$	<a href="#">[5]</a> <a href="#">[7]</a>
Molecular Weight	197.16 g/mol	<a href="#">[5]</a> <a href="#">[7]</a>
Appearance	White solid	<a href="#">[5]</a>
MDL Number	MFCD11007731	<a href="#">[7]</a> <a href="#">[8]</a>

## Commercial Availability and Procurement

**3-(Trifluoromethyl)quinoline** is available from several specialized chemical suppliers, primarily for research and development purposes.[\[9\]](#) When procuring this compound, researchers should consider purity levels, available quantities, and intended application, as most suppliers offer it for RUO (Research Use Only).

Supplier	Product Number	Purity	Notes
Oakwood Chemical	036010	Not specified	-
Synquest Labs	3H32-3-C5	95%	-
BenchChem	B1314843	95%	Offered as a fluorinated building block.
Sunway Pharm Ltd	CB74959	Not specified	-

## Synthesis of 3-(Trifluoromethyl)quinoline

While commercially available, in-house synthesis may be required for large quantities or for the preparation of derivatives. Several synthetic strategies have been developed, ranging from

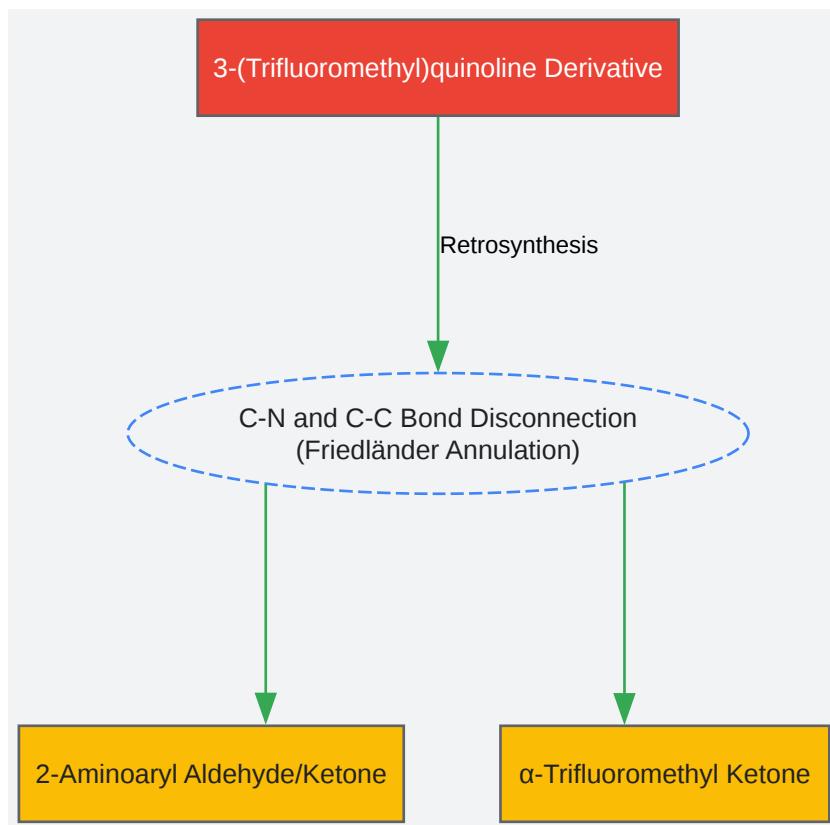
classical named reactions to modern catalytic methods.

## Key Synthetic Strategies

- Friedländer Synthesis: This classical method involves the acid- or base-catalyzed condensation of a 2-aminobenzaldehyde or 2-aminobenzoketone with a carbonyl compound containing an  $\alpha$ -methylene group.[10][11] For **3-(Trifluoromethyl)quinoline**, this would typically involve reacting a 2-aminoaryl carbonyl compound with a trifluoromethylated ketone or aldehyde equivalent. The reaction's versatility allows for the synthesis of highly functionalized quinolines.[12][13]
- Gould-Jacobs Reaction: This reaction pathway synthesizes 4-hydroxyquinolines from anilines and diethyl ethoxymethylenemalonate, which can then be further modified.[14][15] While not a direct route to the title compound, it is a foundational method for creating the quinoline core, which could subsequently be trifluoromethylated.[16]
- Modern Catalytic Methods: Contemporary approaches often provide higher yields and milder reaction conditions. These include:
  - Copper-Mediated Trifluoromethylation: This involves the reaction of a precursor like 3-iodoquinoline with a trifluoromethylating agent (e.g., methyl chlorodifluoroacetate) in the presence of a copper(I) iodide catalyst.[5]
  - Phosphonium Salt Cyclization: A newer strategy utilizes phenethylphosphonium salts bearing a trifluoroacetamide group, which cyclize in the presence of a base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to form the trifluoromethyl-quinoline skeleton.[6][17]

## Retrosynthetic Analysis via Friedländer Approach

The following diagram illustrates a generalized retrosynthetic pathway for a substituted **3-(Trifluoromethyl)quinoline** based on the versatile Friedländer synthesis.



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Caption: Retrosynthetic analysis of a 3-(CF<sub>3</sub>)quinoline via the Friedländer reaction.

## Detailed Experimental Protocol: Modified Friedländer Synthesis

This protocol is a representative example for synthesizing a substituted **3-(trifluoromethyl)quinoline** derivative, adapted from principles of the Friedländer reaction which often utilizes acid or base catalysis under thermal conditions.[11][12]

Objective: To synthesize a poly-substituted quinoline via a catalyst-free condensation in water, highlighting a green chemistry approach.[13]

Materials:

- 2-Aminobenzaldehyde (1.0 mmol)
- 4,4,4-Trifluoro-1-phenyl-1,3-butanedione (1.0 mmol)

- Water (5 mL)
- Round-bottom flask (25 mL)
- Reflux condenser
- Magnetic stirrer and hot plate
- Ethyl acetate, Hexane (for chromatography)
- Silica gel for column chromatography

Procedure:

- Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add 2-aminobenzaldehyde (1.0 mmol, 1 eq.) and 4,4,4-Trifluoro-1-phenyl-1,3-butanedione (1.0 mmol, 1 eq.).
- Solvent Addition: Add 5 mL of deionized water to the flask. The use of water as a solvent represents an environmentally benign alternative to traditional organic solvents.[\[13\]](#)
- Reaction Execution: Attach a reflux condenser and heat the mixture to 70-80°C with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 3-5 hours).
- Workup: After completion, cool the reaction mixture to room temperature. The product may precipitate out of the aqueous solution. If so, collect the solid by vacuum filtration. If not, extract the aqueous mixture with ethyl acetate (3 x 15 mL).
- Purification: Combine the organic extracts, dry over anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ ), filter, and concentrate under reduced pressure. Purify the resulting crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure **3-(Trifluoromethyl)quinoline** derivative.
- Characterization: Confirm the structure and purity of the final product using NMR spectroscopy ( $^1\text{H}$ ,  $^{13}\text{C}$ ,  $^{19}\text{F}$ ), mass spectrometry, and IR spectroscopy.

## Spectroscopic and Physicochemical Data

Proper characterization is essential to confirm the identity and purity of **3-(Trifluoromethyl)quinoline**.

The electron-withdrawing  $\text{CF}_3$  group significantly influences the chemical shifts in NMR spectra.

Data Type	Description	Source(s)
$^1\text{H}$ NMR	Aromatic protons typically appear in the $\delta$ 7.5-8.5 ppm range. The specific shifts are dependent on the substitution pattern.	[18][19]
$^{13}\text{C}$ NMR	The carbon of the $\text{CF}_3$ group appears as a quartet due to C-F coupling, with a large coupling constant ( $^1\text{J}_{\text{CF}}$ ~275 Hz).	[20][21]
$^{19}\text{F}$ NMR	A singlet is typically observed around $\delta$ -62 ppm (relative to an external standard like TFA), characteristic of the $\text{CF}_3$ group on an aromatic ring.	[19][20]
Melting Point	Varies by derivative. For example, 4-Hydroxy-7-(trifluoromethyl)quinoline has a melting point of 266-269 °C.	[22]

## Key Applications in Research and Development

The unique properties conferred by the trifluoromethyl group make **3-(Trifluoromethyl)quinoline** and its analogs valuable in diverse R&D areas.

## Medicinal Chemistry

The quinoline scaffold is a "privileged structure" in drug discovery.<sup>[4]</sup> The addition of a CF<sub>3</sub> group enhances its potential.

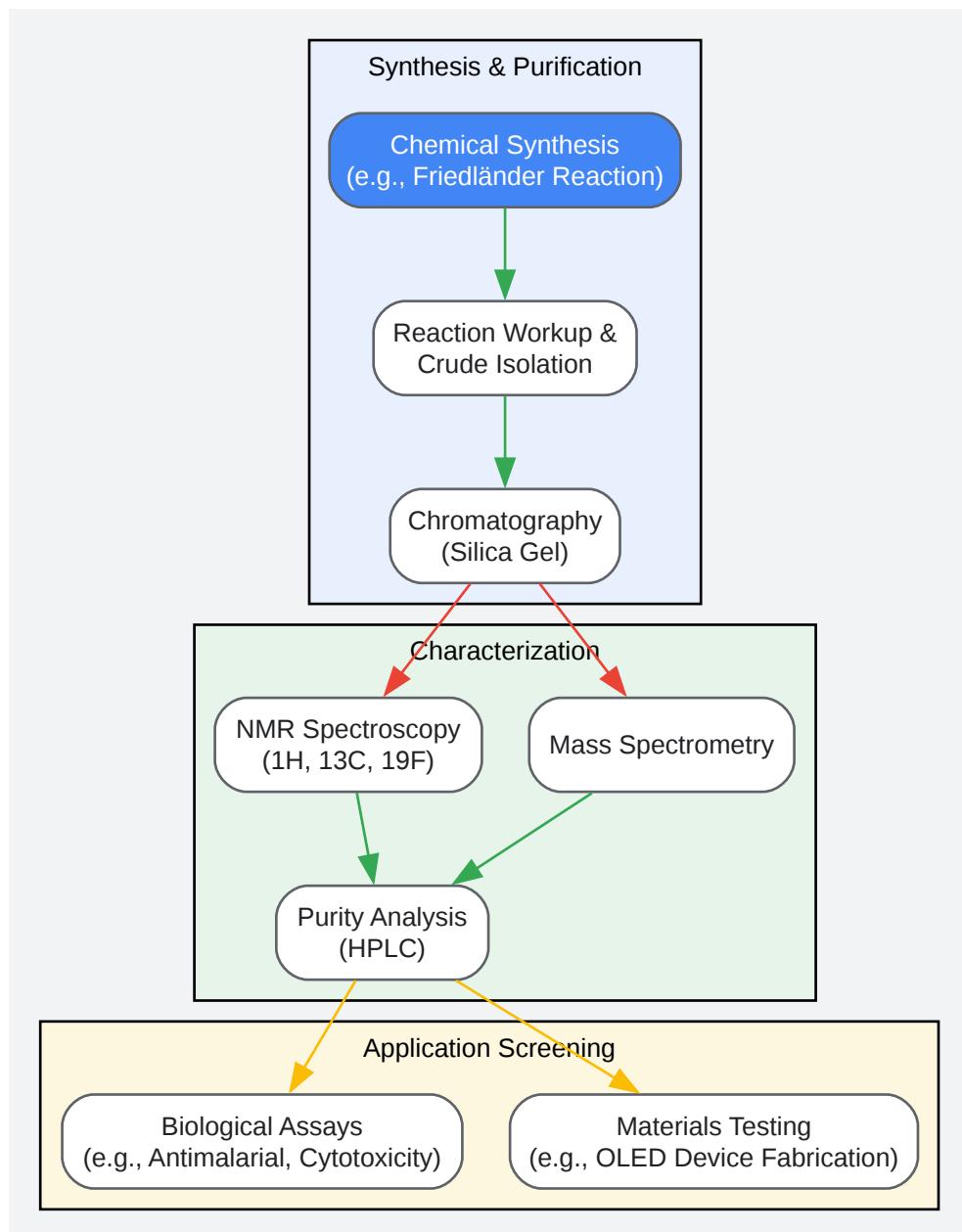
- **Antimalarial Agents:** The CF<sub>3</sub> group is a key feature in antimalarial drugs like mefloquine. Novel quinoline derivatives with this moiety show potent activity against *Plasmodium falciparum*, potentially by targeting the parasite's cytochrome bc1 complex.<sup>[6]</sup>
- **Anticancer and Neuroprotective Agents:** Derivatives have been investigated for antitumor activity and for potential use in treating neurodegenerative diseases like Alzheimer's and Parkinson's.<sup>[4][5]</sup>
- **Sodium Channel Blockers:** Quinoline-derived trifluoromethyl alcohols have been identified as potent sodium channel blockers, giving them potential as novel antiepileptic and analgesic agents for treating chronic pain.<sup>[4]</sup>

## Materials Science

- **Organic Electronics:** The electron-withdrawing nature of the CF<sub>3</sub> group makes these compounds candidates for use in organic electronics. Derivatives are being explored as hole-transporting materials in Organic Light-Emitting Diodes (OLEDs) and as non-fullerene acceptors in Organic Photovoltaics (OPVs).<sup>[5]</sup>

## Experimental Workflow Visualization

The following diagram outlines a typical workflow from synthesis to application screening for a novel **3-(Trifluoromethyl)quinoline** derivative.



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